
AChE/BChE-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BChE-IN-5 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, which plays a crucial role in neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-5 typically involves the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the quaternization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
AChE/BChE-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
AChE/BChE-IN-5 has a wide range of scientific research applications, including:
Mecanismo De Acción
AChE/BChE-IN-5 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . The molecular targets include the ionic and esteratic sites of the enzymes, and the pathways involved are related to cholinergic neurotransmission .
Comparación Con Compuestos Similares
AChE/BChE-IN-5 is unique in its high selectivity and potency as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to this compound.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[4-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-8-13(9-11-15)16(20)12-18-14-6-4-3-5-7-14/h8-11,14,16,18,20H,3-7,12H2,1-2H3 |
Clave InChI |
LWKLYVICZGZBDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC=C(C=C1)C(CNC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


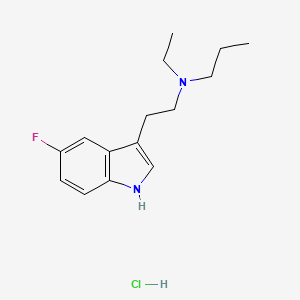
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
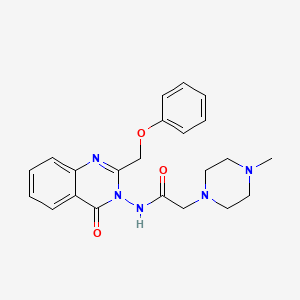
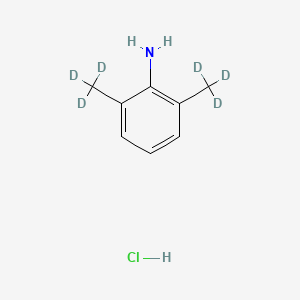
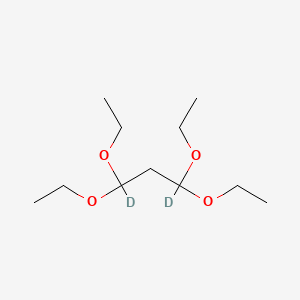


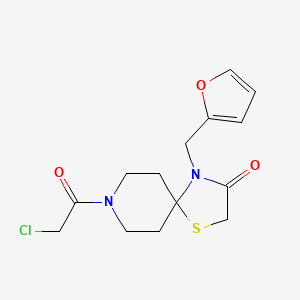
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
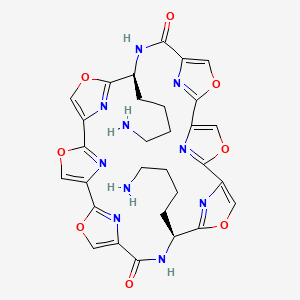
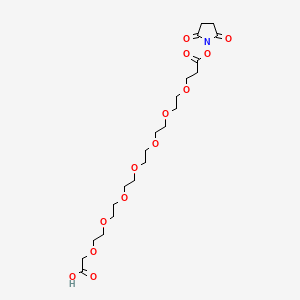
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

